N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a piperidine ring, a pyrroloquinoline ring, and an oxalamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperidine ring might undergo reactions typical of secondary amines, while the oxalamide group could participate in reactions involving amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .Scientific Research Applications
Chemosensing Applications
A study highlighted a chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solutions, demonstrating the potential of similar compounds in environmental and biological monitoring. This sensor showed remarkable fluorescence enhancement in the presence of Zn2+, which was reversible with the addition of EDTA. The detection limit was significantly lower than the WHO guideline for Zn2+ in drinking water, indicating its high sensitivity and practical application for Zn2+ monitoring in various samples (Park et al., 2015).
Antibacterial Activity
Another study focused on the synthesis and evaluation of compounds for antibacterial activity, revealing that certain derivatives possess potent antimicrobial properties. This research underscores the potential of structurally related compounds in developing new antibacterial agents to combat resistant bacterial strains (Ashok et al., 2014).
Neurotransmitter Receptor Modulation
Research on compounds affecting neurotransmitter receptors, such as dopamine D-2 and serotonin 5-HT2 antagonists, suggests the utility of similar chemical structures in modulating receptor activity. These studies indicate potential therapeutic applications in neurological and psychiatric disorders (Perregaard et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O4/c27-19-3-5-20(6-4-19)30-26(36)31-10-7-16(8-11-31)15-28-24(34)25(35)29-21-12-17-2-1-9-32-22(33)14-18(13-21)23(17)32/h3-6,12-13,16H,1-2,7-11,14-15H2,(H,28,34)(H,29,35)(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBJZWDCUUUKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4CCN(CC4)C(=O)NC5=CC=C(C=C5)F)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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